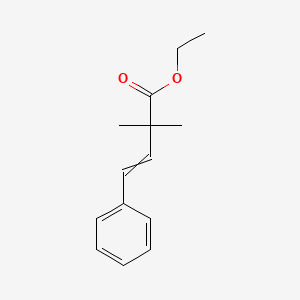![molecular formula C8H10F6S2 B14631440 Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- CAS No. 53356-04-0](/img/structure/B14631440.png)
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of two trifluoromethylthio groups attached to a cyclohexane ring. The trifluoromethylthio group is known for its significant role in enhancing the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- typically involves the introduction of trifluoromethylthio groups to the cyclohexane ring. One common method is the radical trifluoromethylation of cyclohexane derivatives. This process can be achieved using trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of radical initiators .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysis has also been explored for the trifluoromethylation of cyclohexane derivatives, providing a more sustainable and scalable approach .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability
Mécanisme D'action
The mechanism of action of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- involves the interaction of its trifluoromethylthio groups with molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo radical reactions also plays a role in its mechanism of action, allowing it to participate in redox processes and other chemical transformations .
Comparaison Avec Des Composés Similaires
Cyclohexane, 1,2-dithiol: Contains two thiol groups instead of trifluoromethylthio groups.
Cyclohexane, 1,2-bis(methylthio): Contains two methylthio groups instead of trifluoromethylthio groups.
Cyclohexane, 1,2-bis(phenylthio): Contains two phenylthio groups instead of trifluoromethylthio groups.
Uniqueness: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in radical reactions, making it valuable in various applications .
Propriétés
Numéro CAS |
53356-04-0 |
|---|---|
Formule moléculaire |
C8H10F6S2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1,2-bis(trifluoromethylsulfanyl)cyclohexane |
InChI |
InChI=1S/C8H10F6S2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h5-6H,1-4H2 |
Clé InChI |
WUBHXBLQNQLGMN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)SC(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


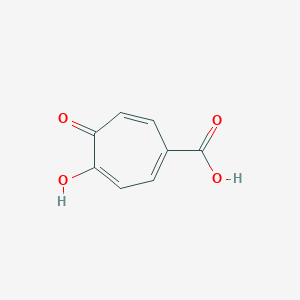

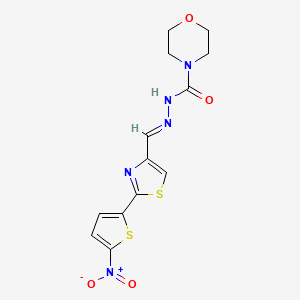
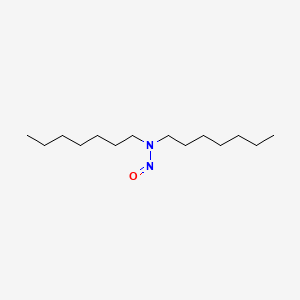
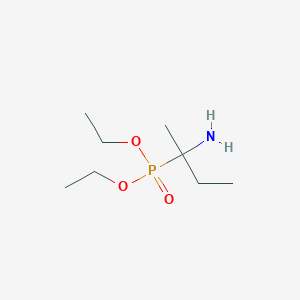
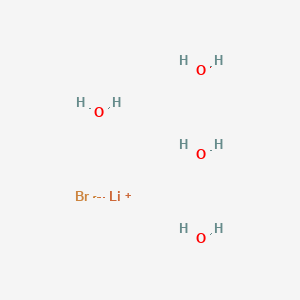
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
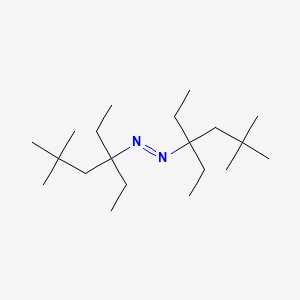
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
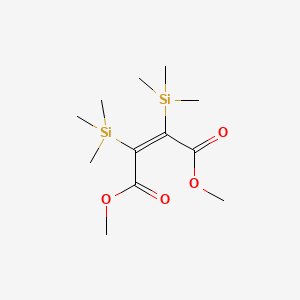
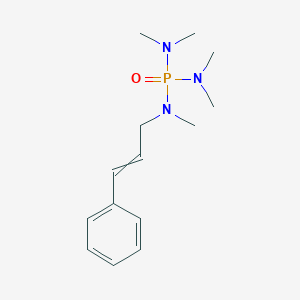
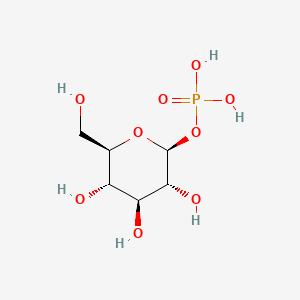
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
